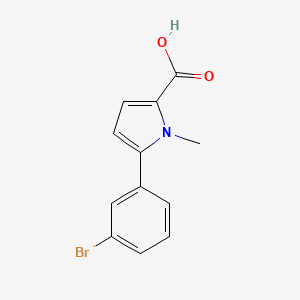

5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-14-10(5-6-11(14)12(15)16)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMROIBOVGNCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Bromination: The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution. This involves the reaction of the pyrrole compound with bromobenzene in the presence of a catalyst such as iron(III) bromide (FeBr3).

Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, where the brominated pyrrole reacts with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the bromophenyl group is oxidized.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly employed.

Major Products

Oxidation: Products may include bromophenyl-pyrrole-2-carboxylic acid derivatives with oxidized functional groups.

Reduction: The major product is 5-phenyl-1-methyl-1H-pyrrole-2-carboxylic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Bromophenyl Position: Meta vs. Para

- 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic Acid ():

The para-bromophenyl substitution reduces steric hindrance compared to the meta isomer. However, the absence of the 1-methyl group in this compound may decrease stability due to increased rotational freedom around the pyrrole ring. Molecular weight: 266.09 g/mol . - Target Compound :

The meta-bromophenyl group introduces steric and electronic effects that could enhance binding specificity in biological systems (e.g., FPR2 receptor targeting inferred from furan analogs in ). Molecular weight: ~280.1 g/mol (calculated).

Halogen Variation: Bromine vs. Fluorine

Functional Group Modifications

Carboxylic Acid Position

- 5-(4-Bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid (): The carboxylic acid at the 3-position (vs. 2 in the target compound) may reduce hydrogen-bonding capacity.

Ester vs. Acid Derivatives

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

5-(3-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound with a unique heterocyclic structure, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H8BrNO2

- Molecular Weight : 266.09 g/mol

- Structure : The compound features a pyrrole ring substituted with a bromophenyl group and a carboxylic acid group, which contributes to its diverse chemical properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyrrole ring and subsequent functionalization to introduce the bromophenyl and carboxylic acid moieties. The specific synthetic routes can vary, but they often include reactions such as cyclization and substitution.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown varying degrees of activity against a range of microbial pathogens. However, specific studies focusing on this compound's efficacy against particular strains are still needed to establish its potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that compounds within the pyrrole class can demonstrate significant antiproliferative effects against various cancer cell lines. For instance, related pyrrole derivatives have been shown to disrupt microtubule dynamics, which is crucial for cell division. A study highlighted that certain analogues exhibited potent antiproliferative activity with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound | Antiproliferation IC50 (µM) | Microtubule Depolymerization EC50 (µM) |

|---|---|---|

| Colchicine | 0.016 ± 0.002 | 0.030 |

| JG-03-14 | 0.036 ± 0.002 | 0.490 |

| This compound | TBD | TBD |

The exact mechanisms by which this compound exerts its anticancer effects remain to be fully elucidated. However, it is hypothesized that its structural features allow for effective interaction with cellular targets involved in proliferation and apoptosis pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrole derivatives indicates that modifications on the pyrrole ring significantly influence biological activity. The presence of electron-withdrawing groups, such as bromine, enhances the reactivity and potential efficacy of these compounds against cancer cells .

Case Studies

Several studies have explored the biological activity of pyrrole derivatives similar to this compound:

- Antitumor Evaluation : A study on pyrrole-based compounds demonstrated that certain analogues could effectively inhibit tumor growth in various cancer cell lines through mechanisms involving microtubule destabilization .

- Microtubule Targeting Agents : Research has shown that pyrrole derivatives can act as microtubule-targeting agents, disrupting normal cellular functions and leading to cell death in cancerous cells .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and what yields can be expected?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as β-keto esters or diketones with appropriate amines, followed by bromination and hydrolysis. For example, a similar pyrrole-carboxylic acid derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) was synthesized using ethyl acetoacetate, phenylhydrazine, and DMF-DMA, achieving yields of 85–95% after hydrolysis . Key steps include TLC monitoring (e.g., CH₃Cl-EtOH 10:1), acid-base extraction, and recrystallization with ethanol/water . For bromination, Suzuki-Miyaura coupling or direct electrophilic substitution may be employed, depending on regioselectivity requirements.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Identifies substituent environments (e.g., methyl groups at δ ~2.5–2.6 ppm, aromatic protons from the bromophenyl ring) .

- ESIMS/LCMS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC) .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and N–H (if present) functional groups.

Cross-referencing with computational data (e.g., DFT-predicted spectra) enhances accuracy .

Q. How can solubility challenges during experimental procedures be addressed?

- Methodological Answer :

- Use polar aprotic solvents (e.g., DMSO-d6, DMF) for NMR or reaction conditions.

- Adjust pH during acid-base extraction (e.g., dilute HCl for protonation, NaHCO₃ for deprotonation) to isolate the carboxylic acid .

- For crystallization, optimize solvent mixtures (e.g., ethanol/water gradients) to improve crystal lattice formation .

Advanced Research Questions

Q. How can analogues of this compound be designed to study the electronic effects of the bromophenyl substituent?

- Methodological Answer :

- Introduce electron-withdrawing (e.g., nitro, CF₃) or electron-donating (e.g., methoxy, methyl) groups at the 3-, 4-, or 5-positions of the phenyl ring via Suzuki coupling or Ullmann reactions .

- Monitor electronic effects using Hammett σ constants or computational electrostatic potential (ESP) maps .

- Compare reactivity in amidation or esterification reactions to assess substituent influence on carboxylate activation .

Q. What computational approaches predict reactive sites for derivatization or interaction with biological targets?

- Methodological Answer :

- Perform DFT calculations to map HOMO-LUMO distributions, identifying nucleophilic (e.g., pyrrole nitrogen) and electrophilic (e.g., carboxylic acid carbonyl) sites .

- Use Fukui indices to quantify site-specific reactivity, validated by experimental derivatization yields (e.g., amidation at the carboxyl group) .

- Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities with enzymes or receptors, guiding SAR optimization .

Q. How can contradictions between experimental and theoretical spectral data be resolved?

- Methodological Answer :

- Re-examine solvent effects (e.g., DMSO vs. gas-phase DFT) and tautomeric equilibria (e.g., keto-enol shifts) that may alter NMR or IR profiles .

- Conduct conformational analysis via molecular dynamics (MD) to identify dominant solution-phase structures .

- Validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in bond lengths or angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.